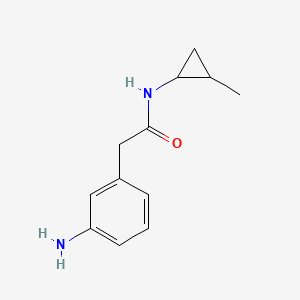
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide, also known as AMPA, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and have neuroprotective effects. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
实验室实验的优点和局限性
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have activity against a range of diseases, making it a useful tool for studying disease pathways. However, there are also limitations to using 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide. One area of interest is the development of more potent and selective 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide analogs that could be used as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide and its effects on cellular signaling pathways. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a therapeutic agent.
合成方法
The synthesis of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide involves the reaction of 3-nitroacetanilide with 2-methylcyclopropylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction results in the formation of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a white crystalline solid.
科学研究应用
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-11(8)14-12(15)7-9-3-2-4-10(13)6-9/h2-4,6,8,11H,5,7,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHZXCJKPHAVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)

![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)

![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)

![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)
![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)